1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone

Kinase inhibitor ROCK Regioisomerism

1-Allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone (CAS 838886-04-7) is a synthetic small-molecule heterocycle belonging to the benzimidazole-pyrrolidinone hybrid class, a scaffold frequently explored for kinase inhibition, notably Rho-associated coiled-coil kinase (ROCK). Its molecular formula is C₁₈H₂₃N₃O (MW 297.4 g/mol), featuring a 2-pyrrolidinone core substituted at the 1-position with an allyl group and at the 4-position with a 1-butyl-1H-benzimidazol-2-yl moiety.

Molecular Formula C18H23N3O
Molecular Weight 297.4g/mol
CAS No. 838886-04-7
Cat. No. B362336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
CAS838886-04-7
Molecular FormulaC18H23N3O
Molecular Weight297.4g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C
InChIInChI=1S/C18H23N3O/c1-3-5-11-21-16-9-7-6-8-15(16)19-18(21)14-12-17(22)20(13-14)10-4-2/h4,6-9,14H,2-3,5,10-13H2,1H3
InChIKeyHDYJRLBIFGKNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone (CAS 838886-04-7): Procurement-Relevant Identity and Physicochemical Profile


1-Allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone (CAS 838886-04-7) is a synthetic small-molecule heterocycle belonging to the benzimidazole-pyrrolidinone hybrid class, a scaffold frequently explored for kinase inhibition, notably Rho-associated coiled-coil kinase (ROCK) [1]. Its molecular formula is C₁₈H₂₃N₃O (MW 297.4 g/mol), featuring a 2-pyrrolidinone core substituted at the 1-position with an allyl group and at the 4-position with a 1-butyl-1H-benzimidazol-2-yl moiety . Predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 514.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The compound is primarily distributed as a solid screening compound with typical purity ≥95% .

Why Generic Substitution Is Inadequate for 1-Allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone: The Regioisomeric Differentiation Problem


Within the benzimidazole-pyrrolidinone chemical space, regioisomers differing only in the placement of N-alkyl substituents can exhibit profoundly divergent biological activity profiles [1]. The target compound carries an N1-allyl on the pyrrolidinone ring and an N1-butyl on the benzimidazole ring; its closest catalogued analog, 4-(1-allyl-1H-benzimidazol-2-yl)-1-tert-butyl-2-pyrrolidinone (Hit2Lead SC-7994737), reverses this substitution pattern and employs a tert-butyl rather than n-butyl group . In benzimidazole-based ROCK inhibitors, the N1-substituent on the benzimidazole ring directly influences the ATP-binding pocket occupancy and hinge-region hydrogen bonding, while the pyrrolidinone N-substituent modulates solvent-channel interactions and selectivity against off-target kinases [1]. Consequently, interchanging these regioisomers without empirical validation risks negating target potency, altering selectivity, or introducing unanticipated pharmacokinetic liabilities.

Quantitative Differentiation Evidence for 1-Allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone (CAS 838886-04-7)


Regioisomeric Structural Differentiation Versus the Closest Commercial Analog SC-7994737

The target compound and its closest commercial analog, 4-(1-allyl-1H-benzimidazol-2-yl)-1-tert-butyl-2-pyrrolidinone (SC-7994737), are regioisomers with distinct substitution vectors. In the target, the N-allyl group resides on the pyrrolidinone ring and the N-butyl group on the benzimidazole ring; in SC-7994737, the N-allyl is on the benzimidazole and the N-tert-butyl is on the pyrrolidinone . Additionally, the target employs an n-butyl chain versus the branched tert-butyl of the analog, altering steric bulk and lipophilicity at the respective ring positions . In benzimidazole-based kinase inhibitors, the N1-substituent of the benzimidazole forms critical hydrophobic contacts within the ATP-binding cleft; reversal of this substitution is predicted to reorient the entire scaffold within the pocket [1].

Kinase inhibitor ROCK Regioisomerism Structure-activity relationship

Predicted Lipophilicity and Solubility Divergence from the Tert-Butyl Regioisomer

The Hit2Lead database reports a predicted logP of 2.38 and logSW of -3.40 for the regioisomeric analog SC-7994737 . The target compound's n-butyl substituent is expected to contribute approximately 0.5–0.8 log units lower lipophilicity compared to the tert-butyl group of the analog, based on Hansch π constants (n-butyl π ≈ 2.0 vs. tert-butyl π ≈ 2.5–2.8) [1]. This predicted difference may translate to measurably higher aqueous solubility and altered microsomal partition behavior for the target compound, a relevant consideration for in vitro assay compatibility and early ADME profiling [1].

ADME Lipophilicity Solubility Drug-likeness

Class-Level ROCK-II Inhibitory Potential Supported by Benzimidazole Scaffold SAR

The benzimidazole-pyrrolidinone scaffold has been pharmacologically validated as a ROCK-II inhibitory chemotype. Sessions et al. (2008) demonstrated that benzimidazole-based inhibitors achieve ROCK-II IC₅₀ values in the low nanomolar range in both enzymatic (HTRF format) and cell-based (p-MLC reduction) assays, with selectivity against p38 and JNK kinases [1]. The target compound preserves the critical benzimidazole pharmacophore linked to a 2-pyrrolidinone at the 4-position, a geometry consistent with the SAR requirement for ROCK-II hinge-region binding [1]. While direct IC₅₀ data for this specific compound remain unpublished, the scaffold-matching evidence supports its prioritization as a ROCK-II screening candidate over non-benzimidazole chemotypes.

ROCK-II Kinase inhibition Benzimidazole Scaffold SAR

Recommended Application Scenarios for 1-Allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone Based on Differential Evidence


ROCK-II Focused Kinase Screening Where Regioisomeric Precision Is Mandatory

The compound is best deployed in biochemical ROCK-II inhibition assays (e.g., HTRF format using STK2 substrate) as part of a structure-activity relationship (SAR) expansion series. Its N1-allyl-on-pyrrolidinone configuration differentiates it from the commercially available regioisomer SC-7994737, enabling exploration of the solvent-exposed channel pharmacophore independently from the hinge-binding benzimidazole region [1]. Inclusion of both regioisomers in the same assay plate can directly quantify the contribution of allyl-group placement to potency and selectivity.

Comparative ADME Profiling Against the Tert-Butyl Regioisomer

Given the predicted ~0.5–0.8 log-unit reduction in lipophilicity relative to the tert-butyl analog [2], the compound is suitable for parallel in vitro ADME assessment including kinetic solubility (PBS, pH 7.4), microsomal stability (human/rat liver microsomes), and CYP450 inhibition profiling. These studies would empirically validate whether the n-butyl substitution confers measurable solubility or metabolic stability advantages over the more lipophilic regioisomer.

Scaffold-Hopping Benchmark in Benzimidazole-Pyrrolidinone Library Enumeration

The compound can serve as a key node in a benzimidazole-pyrrolidinone combinatorial library, where systematic variation of N1-substituents on both rings is desired. Its structural distinction from the parent 4-(1H-benzimidazol-2-yl)-1-isopropyl-2-pyrrolidinone scaffold provides a reference point for probing the steric and electronic tolerance of the ROCK-II ATP-binding pocket at the pyrrolidinone N1 position.

Procurement as a Regioisomerically Pure Reference Standard

For analytical chemistry and quality control laboratories, the compound (CAS 838886-04-7, purity ≥95% ) is appropriate as a chromatographic reference standard when developing HPLC or LC-MS methods aimed at resolving regioisomeric mixtures arising during the synthesis of N-allyl/N-butyl benzimidazole-pyrrolidinone derivatives.

Quote Request

Request a Quote for 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.